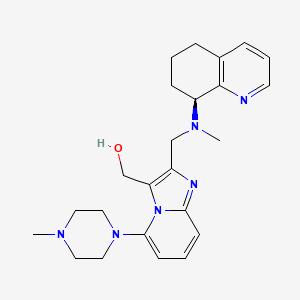

GSK812397

Description

Properties

CAS No. |

878197-98-9 |

|---|---|

Molecular Formula |

C24H32N6O |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

[5-(4-methylpiperazin-1-yl)-2-[[methyl-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]methyl]imidazo[1,2-a]pyridin-3-yl]methanol |

InChI |

InChI=1S/C24H32N6O/c1-27-12-14-29(15-13-27)23-10-4-9-22-26-19(21(17-31)30(22)23)16-28(2)20-8-3-6-18-7-5-11-25-24(18)20/h4-5,7,9-11,20,31H,3,6,8,12-17H2,1-2H3/t20-/m0/s1 |

InChI Key |

QUDMHFVRKBVGBY-FQEVSTJZSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=CC3=NC(=C(N32)CO)CN(C)[C@H]4CCCC5=C4N=CC=C5 |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC3=NC(=C(N32)CO)CN(C)C4CCCC5=C4N=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(5-(4-methyl-1-piperazinyl)-2-((methyl(5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol GSK812397 |

Origin of Product |

United States |

Foundational & Exploratory

GSK812397 mechanism of action on CXCR4

An In-depth Technical Guide to the Mechanism of Action of GSK812397 on the CXCR4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The document details its pharmacological properties, summarizes key quantitative data, outlines experimental methodologies, and visualizes its interaction with the CXCR4 signaling pathway.

Executive Summary

This compound is an investigational drug candidate identified as a potent, noncompetitive antagonist of the CXCR4 receptor.[1][2][3] Primarily investigated for its potential as an anti-HIV agent, this compound functions by blocking the entry of X4-tropic strains of HIV-1 into host cells.[1][2] Its mechanism involves binding to an allosteric site on the CXCR4 receptor, which is distinct from the binding site of the endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), and the HIV-1 envelope glycoprotein gp120.[1] This allosteric interaction induces a conformational change in the receptor, rendering it unable to facilitate viral entry.[1] Pharmacological studies have demonstrated its high potency in inhibiting CXCR4-mediated cellular processes, such as chemotaxis and intracellular calcium mobilization, with nanomolar efficacy.[1][2][3]

Core Mechanism of Action on CXCR4

This compound acts as a noncompetitive antagonist of the CXCR4 receptor.[1][2] This classification is supported by functional assays where increasing concentrations of this compound lead to a depression in the maximal response of SDF-1-induced signaling, without causing a rightward shift in the EC50 value of SDF-1.[1] This profile is characteristic of noncompetitive inhibition, suggesting that this compound does not compete directly with the natural ligand for the same binding site.

The proposed mechanism is allosteric modulation. This compound is thought to bind to a site on the CXCR4 receptor separate from the orthosteric site used by SDF-1 and HIV-1.[1] This binding event alters the receptor's conformation, which in turn prevents the necessary conformational changes required for both SDF-1-mediated signaling and HIV-1 gp120-mediated membrane fusion and viral entry.[1] Importantly, this compound displays no agonist activity, meaning it does not activate the receptor on its own.[1]

Visualization of the Proposed Mechanism

The following diagram illustrates the noncompetitive antagonism of CXCR4 by this compound, preventing both natural ligand signaling and HIV-1 entry.

Caption: this compound binds allosterically to CXCR4, blocking SDF-1 signaling and HIV-1 entry.

Quantitative Data Summary

The potency of this compound has been quantified across several key functional and antiviral assays. The data highlights its efficacy in the low nanomolar range.

| Assay Type | Description | Cell Type / System | IC50 (nM) | Reference |

| Functional Antagonism | Inhibition of SDF-1-mediated chemotaxis | U937 cell line | 0.34 ± 0.01 | [1][2][3] |

| Functional Antagonism | Inhibition of SDF-1-mediated intracellular calcium release | Cell-based functional assay | 2.41 ± 0.50 | [1][2][3] |

| Antiviral Activity | Inhibition of X4-tropic HIV-1 replication | Peripheral Blood Mononuclear Cells (PBMCs) | 4.60 ± 1.23 | [1][2] |

| Antiviral Activity | Inhibition of X4-tropic HIV-1 replication | Human Osteosarcoma (HOS) cell assay | 1.50 ± 0.21 | [1][2] |

| Serum Protein Binding | Fold shift in IC50 in the presence of human serum albumin and α-acid glycoprotein | PBMC assay | 2.55 ± 0.12 | [1][2] |

CXCR4 Signaling Pathways

Upon binding its ligand SDF-1, CXCR4 activates several downstream signaling cascades.[4][5][6] These pathways are critical for cellular functions like migration, proliferation, and survival, and are the ultimate targets of inhibition by this compound. The primary pathway is G-protein dependent, though G-protein independent signaling has also been described.[5][6]

G-Protein Dependent Signaling

CXCR4 primarily couples to inhibitory G-proteins (Gαi).[5][7] Ligand binding causes the dissociation of the Gαi and Gβγ subunits, which initiate distinct downstream effects:

-

Gαi Subunit: Inhibits adenylyl cyclase, reducing intracellular cAMP levels. It can also activate Src-family kinases.[5]

-

Gβγ Subunit: Activates Phospholipase C-β (PLC-β) and Phosphoinositide-3 Kinase (PI3K).[5]

-

MAPK Pathway: Both G-protein subunits contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and JNK, which regulate gene transcription and cell migration.[4][8]

Visualization of CXCR4 Signaling

The diagram below outlines the major signaling pathways activated by the SDF-1/CXCR4 axis.

Caption: Simplified CXCR4 signaling cascade initiated by SDF-1 binding.

Experimental Protocols

The characterization of this compound relied on specific in vitro assays. The following sections provide a generalized methodology for these key experiments.

Intracellular Calcium Release Assay

This assay measures the ability of a compound to inhibit SDF-1-induced calcium mobilization, a direct consequence of PLC-β activation.

Protocol Workflow:

-

Cell Culture: CXCR4-expressing cells (e.g., U937) are cultured and harvested.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence upon binding to free intracellular calcium.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Stimulation: The natural ligand, SDF-1, is added at a fixed concentration (typically an EC80 concentration to ensure a robust signal) to stimulate the CXCR4 receptor.

-

Data Acquisition: Changes in fluorescence intensity are measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Analysis: The peak fluorescence signal following SDF-1 addition is quantified. The percentage of inhibition by this compound at each concentration is calculated relative to the vehicle control, and an IC50 curve is generated.

Visualization of Calcium Release Assay Workflow

References

- 1. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 7. abeomics.com [abeomics.com]

- 8. aacrjournals.org [aacrjournals.org]

GSK812397: A Noncompetitive Antagonist of the CXCR4 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis. Its endogenous ligand is stromal cell-derived factor-1 (SDF-1, also known as CXCL12). The CXCR4 receptor is also a major co-receptor for the entry of X4-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells. Consequently, antagonism of CXCR4 has emerged as a promising therapeutic strategy for various diseases. GSK812397 is a potent and selective small-molecule inhibitor of CXCR4. Pharmacological studies have characterized this compound as a noncompetitive antagonist, suggesting an allosteric mechanism of action. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its in vitro activity, detailed experimental protocols for key functional assays, and a depiction of the relevant CXCR4 signaling pathways.

Mechanism of Action: Noncompetitive Antagonism

This compound functions as a noncompetitive antagonist of the CXCR4 receptor.[1][2][3][4] This mode of inhibition means that this compound does not directly compete with the endogenous ligand, SDF-1, for binding to the orthosteric site of the receptor. Instead, it is hypothesized to bind to an allosteric site, a distinct location on the receptor.[1] This binding event induces a conformational change in the CXCR4 receptor, which in turn prevents the receptor from being activated by SDF-1.[1] This allosteric modulation effectively blocks the downstream signaling cascades initiated by SDF-1 binding and also prevents the entry of X4-tropic HIV-1 strains.[1][2]

The noncompetitive nature of this compound's antagonism is evidenced by its ability to produce a concentration-dependent decrease in the maximal response of SDF-1-mediated functional assays, without causing a parallel rightward shift in the EC50 of the SDF-1 concentration-response curve.[1] This is a hallmark of noncompetitive inhibition.

Quantitative In Vitro Activity

The potency of this compound has been quantified in several key functional assays that measure the inhibition of CXCR4 signaling. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| SDF-1-mediated Chemotaxis | U937 | SDF-1 (EC80) | 0.34 ± 0.01 | [1] |

| SDF-1-mediated Intracellular Calcium Release | Not Specified | SDF-1 (EC80) | 2.41 ± 0.50 | [1][2][3] |

| Assay Type | Cells | Virus Strain | IC50 (nM) | Reference |

| Anti-HIV-1 Activity | Peripheral Blood Mononuclear Cells (PBMCs) | X4-tropic HIV-1 | 4.60 ± 1.23 | [2][4] |

| Anti-HIV-1 Activity | Human Osteosarcoma (HOS) Cells | X4-tropic HIV-1 | 1.50 ± 0.21 | [2][4] |

CXCR4 Signaling Pathways

Activation of the CXCR4 receptor by its ligand, SDF-1, initiates a cascade of intracellular signaling events through two primary pathways: the G-protein-dependent pathway and the β-arrestin-mediated pathway. This compound, by noncompetitively antagonizing the receptor, inhibits both of these signaling arms.

G-Protein-Dependent Signaling

Upon SDF-1 binding, CXCR4 couples to heterotrimeric G-proteins, primarily of the Gαi subtype. This leads to the dissociation of the Gαi and Gβγ subunits, which then activate downstream effectors. Key events in this pathway include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical signal for many cellular processes.

β-Arrestin-Mediated Signaling

Following G-protein activation, CXCR4 can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which uncouple the receptor from G-proteins, leading to signal desensitization and receptor internalization. However, β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades that can regulate processes such as cell migration and gene expression.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro functional assays used to characterize this compound.

SDF-1-Mediated Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, in this case, SDF-1.

Objective: To determine the potency of this compound in inhibiting SDF-1-induced chemotaxis of U937 cells.

Materials:

-

U937 human monocytic cell line

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Recombinant human SDF-1 (CXCL12)

-

This compound

-

Transwell inserts with a 5 µm pore size polycarbonate membrane

-

24-well companion plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture U937 cells in RPMI 1640 with 10% FBS. Prior to the assay, harvest the cells and resuspend them in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant and Antagonist Preparation: Prepare a solution of SDF-1 in serum-free RPMI 1640 to a final concentration that elicits a submaximal (EC80) chemotactic response (typically in the low nanomolar range, to be determined empirically). Prepare serial dilutions of this compound in serum-free RPMI 1640.

-

Assay Setup:

-

Add 600 µL of the SDF-1 solution (or serum-free medium as a negative control) to the lower chambers of the 24-well plate.

-

Pre-incubate the U937 cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts from the wells.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Migrated cells on the lower surface of the membrane can be fixed and stained (e.g., with DAPI) and counted under a microscope.

-

Alternatively, for a higher throughput method, label the cells with a fluorescent dye like Calcein-AM prior to the assay. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon CXCR4 activation.

Objective: To determine the potency of this compound in inhibiting SDF-1-induced intracellular calcium release.

Materials:

-

A cell line endogenously or recombinantly expressing CXCR4

-

Cell culture medium (e.g., DMEM or Ham's F-12) with FBS

-

Recombinant human SDF-1 (CXCL12)

-

This compound

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Probenecid (optional, to prevent dye leakage)

-

A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements

-

96- or 384-well black-walled, clear-bottom microplates

Procedure:

-

Cell Plating: Seed the CXCR4-expressing cells into the microplates and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate for 45-60 minutes at 37°C.

-

-

Compound Preparation: Prepare serial dilutions of this compound and a solution of SDF-1 at a concentration that elicits a submaximal (EC80) calcium response in separate plates (compound plates).

-

Assay Measurement:

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

The instrument will first add the this compound solutions (or vehicle) to the cell plate and incubate for a short period (e.g., 5-15 minutes).

-

The instrument will then add the SDF-1 solution to stimulate the cells.

-

Measure the fluorescence intensity kinetically, typically for 1-3 minutes, to capture the transient calcium flux.

-

-

Data Analysis: The change in fluorescence intensity over baseline is proportional to the intracellular calcium concentration. Calculate the percentage of inhibition for each this compound concentration relative to the SDF-1-only control. Determine the IC50 value using a suitable curve-fitting algorithm.

Conclusion

This compound is a potent, noncompetitive antagonist of the CXCR4 receptor with low nanomolar activity in functional assays. Its allosteric mechanism of action offers a distinct pharmacological profile that may have advantages in therapeutic applications. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CXCR4-targeted therapies. The detailed methodologies for chemotaxis and calcium mobilization assays, along with the elucidation of the relevant signaling pathways, should facilitate further investigation into the therapeutic potential of this compound and other CXCR4 antagonists.

References

- 1. Frontiers | β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 [frontiersin.org]

- 2. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]

- 4. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK812397 in the Inhibition of HIV-1 Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK812397 is a potent and selective, noncompetitive antagonist of the CXCR4 chemokine receptor, a critical co-receptor for X4-tropic Human Immunodeficiency Virus 1 (HIV-1) entry into host cells. This document provides a comprehensive technical overview of the preclinical data supporting the role of this compound as an HIV-1 entry inhibitor. It includes a detailed summary of its in vitro efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Introduction to HIV-1 Entry and the Role of CXCR4

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells and macrophages.[1][2] This initial binding event induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either the CCR5 or the CXCR4 chemokine receptor.[1] The interaction with the co-receptor triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the cytoplasm.[2]

Viruses that utilize the CXCR4 co-receptor are termed X4-tropic strains. While CCR5-tropic (R5) viruses are more commonly transmitted and predominate in early-stage infection, X4-tropic viruses often emerge in later stages of the disease and are associated with a more rapid progression to AIDS.[3] Therefore, antagonists of the CXCR4 receptor represent a promising therapeutic strategy for a subset of HIV-1 infected individuals. This compound is a small molecule inhibitor designed to block this critical step in the viral lifecycle.[4][5]

Mechanism of Action of this compound

This compound functions as a noncompetitive antagonist of the CXCR4 receptor.[4][6] This means that it binds to a site on the CXCR4 receptor that is distinct from the binding site of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1), and the HIV-1 gp120 protein.[4] This binding is thought to induce a conformational change in the CXCR4 receptor, rendering it thermodynamically unfavorable for the virus to bind and initiate the fusion process.[4] The noncompetitive nature of this antagonism is a key characteristic, suggesting that its inhibitory activity may be less susceptible to being overcome by high concentrations of the natural ligand or viral particles.

The specificity of this compound for the CXCR4 receptor is a critical aspect of its pharmacological profile. Studies have shown that it does not inhibit CCR5-mediated viral infection, confirming its targeted action against X4-tropic and dual-tropic (X4R5) strains in cells expressing only the CXCR4 receptor.[4] Furthermore, this compound has demonstrated high selectivity for CXCR4 when tested against a wide range of other receptors, enzymes, and transporters.[4][6]

Quantitative Efficacy of this compound

The in vitro antiviral activity of this compound has been evaluated in multiple cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against X4-Tropic HIV-1

| Assay Type | Cell Type | HIV-1 Strain | Mean IC50 (nM) ± SEM | Reference |

| PBMC Assay | Peripheral Blood Mononuclear Cells | IIIB | 4.60 ± 1.23 | [4][6] |

| HOS Assay | Human Osteosarcoma Cells | HXB2 | 1.50 ± 0.21 | [4][6] |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. SEM: Standard Error of the Mean.

Table 2: Inhibition of SDF-1-Mediated Cellular Functions by this compound

| Assay Type | Cell Type | Function Measured | Mean IC50 (nM) ± SEM | Reference |

| Chemotaxis Assay | U937 Cells | SDF-1-mediated chemotaxis | 0.34 ± 0.01 | [4][6] |

| Calcium Release Assay | HEK-293 Cells (expressing CXCR4) | SDF-1-mediated intracellular calcium release | 2.41 ± 0.50 | [4][6] |

Table 3: Efficacy of this compound against a Panel of HIV-1 Clinical Isolates

| Isolate Tropism | Number of Isolates Tested | Number of Isolates with Complete Inhibition (>95%) | IC50 Range (nM) | Reference |

| X4 | 25 | 21 | 1.0 - 31.6 | [4] |

| X4R5 (Dual-Tropic) | 5 | 3 | 1.0 - 31.6 | [4] |

Of note, the antiviral potency of this compound was not significantly affected by the presence of human serum proteins, with only a 2.55-fold shift in the IC50 in the PBMC assay.[4][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from descriptions in the available literature and represent standard methodologies in the field.

PBMC (Peripheral Blood Mononuclear Cell) Assay for HIV-1 Inhibition

This assay measures the ability of a compound to inhibit HIV-1 replication in primary human immune cells.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RosetteSep Human CD4+ T Cell Enrichment Cocktail (or similar)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

HIV-1 stock (e.g., IIIB strain)

-

This compound

-

96-well cell culture plates

-

p24 antigen ELISA kit

Protocol:

-

Isolation of PBMCs: Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

T-Cell Stimulation: Stimulate the PBMCs with PHA for 2-3 days to activate the T-cells.

-

Cell Plating: Seed the stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium containing IL-2.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.

-

Infection: Add a predetermined amount of HIV-1 stock to each well.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

-

Endpoint Measurement: After 7 days, collect the culture supernatant and measure the amount of p24 antigen using an ELISA kit.

-

Data Analysis: Calculate the percent inhibition of p24 production for each drug concentration relative to the no-drug control. Determine the IC50 value by plotting the percent inhibition against the drug concentration.

HOS (Human Osteosarcoma) Cell-Based HIV-1 Entry Assay

This assay utilizes an engineered cell line to specifically measure HIV-1 entry.

Materials:

-

HOS cell line stably expressing CD4 and CXCR4

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and selection antibiotics

-

HIV-1 pseudovirus expressing a reporter gene (e.g., luciferase or GFP)

-

This compound

-

96-well cell culture plates

-

Luciferase assay reagent or flow cytometer

Protocol:

-

Cell Plating: Seed the HOS-CD4-CXCR4 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for 1 hour.

-

Infection: Add the HIV-1 pseudovirus to each well.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

Endpoint Measurement:

-

For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.

-

For GFP reporter: Harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.

-

-

Data Analysis: Calculate the percent inhibition of reporter gene expression for each drug concentration relative to the no-drug control and determine the IC50 value.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Materials:

-

U937 monocytic cell line

-

RPMI 1640 medium with 0.5% BSA

-

Recombinant human SDF-1

-

This compound

-

Transwell inserts (e.g., 5 µm pore size)

-

24-well plates

-

Fluorescent dye (e.g., Calcein-AM) or cell counter

Protocol:

-

Cell Preparation: Culture U937 cells and resuspend them in RPMI 1640 with 0.5% BSA.

-

Compound Pre-incubation: Incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Assay Setup:

-

Add RPMI 1640 with 0.5% BSA containing SDF-1 to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated U937 cells to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification of Migration:

-

Remove the non-migrated cells from the upper surface of the insert.

-

Quantify the migrated cells in the lower chamber by either staining with a fluorescent dye and measuring fluorescence or by direct cell counting.

-

-

Data Analysis: Determine the percent inhibition of chemotaxis for each this compound concentration and calculate the IC50.

Calcium Release Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation.

Materials:

-

HEK-293 cell line stably expressing CXCR4

-

DMEM with 10% FBS

-

Fluo-4 AM or another calcium-sensitive fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Recombinant human SDF-1

-

This compound

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Plating: Seed the HEK-293-CXCR4 cells in the 96-well plates and grow to confluence.

-

Dye Loading: Load the cells with Fluo-4 AM in the presence of Pluronic F-127 for 1 hour at 37°C.

-

Washing: Wash the cells with HBSS to remove extracellular dye.

-

Compound Addition: Add this compound at various concentrations to the wells and incubate for 15-30 minutes.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of SDF-1 into each well.

-

Record the change in fluorescence over time.

-

-

Data Analysis: Calculate the peak fluorescence response for each well. Determine the percent inhibition of the SDF-1-induced calcium flux by this compound and calculate the IC50.

Potential for Resistance

A potential concern with any antiretroviral agent is the development of viral resistance. For a noncompetitive inhibitor like this compound, resistance could theoretically arise from mutations in the HIV-1 gp120 that allow the virus to bind to the drug-bound conformation of the CXCR4 receptor or to a different region of the receptor unaffected by the inhibitor.[4] It is important to note that preclinical studies on this compound did not include resistance selection experiments.[4]

Conclusion

This compound is a potent and selective noncompetitive antagonist of the CXCR4 receptor that demonstrates significant in vitro activity against X4-tropic and dual-tropic HIV-1 strains. Its mechanism of action, targeting a host cell co-receptor, makes it a valuable candidate for further investigation as part of a comprehensive anti-HIV therapeutic strategy. The data presented here provide a strong preclinical foundation for its potential clinical utility in patients harboring CXCR4-using HIV-1 variants. Further studies, including in vivo efficacy and resistance profiling, would be necessary to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenosense Entry HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]

- 5. HIV-1 isolation from infected peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hiv.lanl.gov [hiv.lanl.gov]

The Impact of GSK812397 on SDF-1 Mediated Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GSK812397 on the stromal cell-derived factor-1 (SDF-1, also known as CXCL12) mediated signaling pathways. This compound is a potent, noncompetitive antagonist of the CXCR4 receptor, a key player in various physiological and pathological processes, including HIV entry, cancer metastasis, and immune cell trafficking. Understanding its mechanism of action is crucial for its development as a therapeutic agent.

Core Mechanism of Action

This compound functions by specifically targeting the CXCR4 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of its natural ligand, SDF-1. As a noncompetitive antagonist, this compound is believed to bind to an allosteric site on the CXCR4 receptor. This binding event induces a conformational change in the receptor that prevents its interaction with SDF-1 and subsequent signal transduction. This mode of action effectively blocks SDF-1-mediated cellular responses.

Quantitative Analysis of this compound's Inhibitory Effects

The potency of this compound in antagonizing SDF-1 signaling has been quantified through various in vitro functional assays. The following table summarizes the key inhibitory concentration (IC50) values, demonstrating the compound's efficacy in blocking SDF-1-mediated cellular processes.

| Assay Type | Cell Line | IC50 (nM) | Reference |

| SDF-1-mediated Chemotaxis | U937 | 0.34 ± 0.01 | [1][2][3] |

| SDF-1-mediated Intracellular Calcium Release | - | 2.41 ± 0.50 | [1][2][3] |

SDF-1/CXCR4 Signaling Pathways and the Impact of this compound

The binding of SDF-1 to its receptor, CXCR4, a G protein-coupled receptor (GPCR), activates a complex network of intracellular signaling pathways. These pathways regulate critical cellular functions such as chemotaxis, cell survival, proliferation, and gene transcription. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream signaling events.

The primary signaling cascade initiated by SDF-1/CXCR4 involves the activation of heterotrimeric G proteins, particularly of the Gαi subtype. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn trigger multiple downstream effector pathways.

A diagram illustrating the SDF-1/CXCR4 signaling pathway and the inhibitory action of this compound is presented below.

Caption: SDF-1/CXCR4 signaling and this compound inhibition.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory effects of this compound on SDF-1-mediated signaling.

SDF-1-mediated Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, in this case, SDF-1.

Objective: To determine the IC50 value of this compound for the inhibition of SDF-1-induced chemotaxis of U937 cells.

Materials:

-

U937 cells (human monocytic cell line)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Recombinant human SDF-1 (CXCL12)

-

This compound

-

Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size)

-

24-well companion plates

-

Calcein-AM or other suitable fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture U937 cells in RPMI 1640 with 10% FBS. Prior to the assay, starve the cells in serum-free RPMI 1640 for 2-4 hours. Resuspend the cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in serum-free RPMI 1640.

-

Assay Setup:

-

Add serum-free RPMI 1640 containing SDF-1 (at a predetermined optimal concentration, e.g., 100 ng/mL) to the lower chambers of the 24-well plate.

-

In the upper chamber of the Transwell inserts, add the U937 cell suspension.

-

Add the different concentrations of this compound or vehicle control to the upper chambers with the cells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Migrated cells on the lower surface of the membrane can be fixed and stained (e.g., with DAPI) for microscopic counting or lysed and quantified using a fluorescent dye like Calcein-AM.

-

For fluorescent quantification, add a lysis buffer containing the fluorescent dye to the lower chamber and incubate to label the migrated cells.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the SDF-1-mediated chemotaxis assay.

Intracellular Calcium Release Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation.

Objective: To determine the IC50 value of this compound for the inhibition of SDF-1-induced intracellular calcium mobilization.

Materials:

-

CXCR4-expressing cells (e.g., U937 or a stable transfectant)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Recombinant human SDF-1

-

This compound

-

Pluronic F-127

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer equipped for calcium flux measurement

Procedure:

-

Cell Preparation and Dye Loading:

-

Harvest CXCR4-expressing cells and resuspend them in assay buffer.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 (to aid dye solubilization) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

-

Compound Pre-incubation:

-

Dispense the dye-loaded cells into a microplate.

-

Add serial dilutions of this compound or vehicle control to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the microplate into the FLIPR or prepare samples for flow cytometry.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of SDF-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each well.

-

Determine the percentage of inhibition of the calcium response for each this compound concentration compared to the vehicle control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for the intracellular calcium release assay.

Conclusion

This compound is a highly potent, noncompetitive antagonist of the CXCR4 receptor. It effectively inhibits SDF-1-mediated signaling pathways, as demonstrated by its low nanomolar IC50 values in functional assays such as chemotaxis and intracellular calcium release. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CXCR4 antagonists and their therapeutic applications. Further investigation into the precise allosteric binding site and the broader impact on in vivo models will continue to be of high interest in the field.

References

Preclinical Data and Antiviral Profile of GSK812397: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and antiviral profile of GSK812397, a potent and selective noncompetitive antagonist of the CXCR4 receptor. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the key characteristics of this compound.

Core Antiviral Profile

This compound is an entry inhibitor that specifically targets X4-tropic strains of the Human Immunodeficiency Virus type 1 (HIV-1).[1] Its mechanism of action is the noncompetitive antagonism of the CXCR4 receptor, a key coreceptor for HIV-1 entry into host cells.[1][2] this compound has demonstrated potent antiviral activity against a wide range of X4 and dual-tropic (X4R5) clinical isolates.[1][2] Notably, its potency is not significantly affected by the presence of human serum proteins.[1][2] Preclinical studies have shown that this compound does not exhibit detectable in vitro cytotoxicity and is highly selective for the CXCR4 receptor.[1][2] Furthermore, it has demonstrated acceptable pharmacokinetic properties and bioavailability across different species.[1][2]

Data Presentation: In Vitro Efficacy and Potency

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Antiviral Activity of this compound against X4-Tropic HIV-1

| Assay Type | Cell Type | Virus Strain | IC50 (nM) |

| Antiviral Assay | PBMCs | IIIB | 4.60 ± 1.23[1] |

| Viral Entry Assay | HOS | HXB2 | 1.50 ± 0.21[1] |

| Fusion Assay | - | - | 0.56 ± 0.05[1] |

IC50 (50% inhibitory concentration) values represent the concentration of this compound required to inhibit viral replication or entry by 50%. Data are presented as mean ± standard error of the mean.

Table 2: Functional Antagonism of CXCR4 by this compound

| Assay Type | Cell Line | Ligand | IC50 (nM) |

| Intracellular Calcium Release | - | SDF-1 | 2.41 ± 0.50[1][2] |

| Chemotaxis | U937 | SDF-1 | 0.34 ± 0.01[1] |

IC50 values represent the concentration of this compound required to inhibit the respective cellular response by 50%. Data are presented as mean ± standard error of the mean.

Table 3: Effect of Serum Proteins on Antiviral Potency of this compound

| Assay Type | Serum Proteins Added | Fold Shift in IC50 | Protein-Adjusted IC50 (nM) |

| Viral HOS Assay | Human Serum Albumin (45 mg/ml) + α-Acid Glycoprotein (1 mg/ml) | 2.55 ± 0.12[1] | 3.14 ± 0.33[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Intracellular Calcium Release Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the natural CXCR4 ligand, Stromal Cell-Derived Factor-1 (SDF-1).

Materials:

-

Cells expressing the CXCR4 receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound

-

SDF-1α

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorometric Imaging Plate Reader (FLIPR) or flow cytometer

Procedure:

-

Cell Preparation: Culture and harvest cells expressing the CXCR4 receptor.

-

Dye Loading: Resuspend cells in assay buffer and load with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound.

-

SDF-1 Stimulation: Add a pre-determined concentration of SDF-1α to the cells to induce calcium mobilization.

-

Signal Detection: Immediately measure the fluorescence intensity using a FLIPR or flow cytometer. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.

SDF-1-Mediated Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a chemoattractant, SDF-1.

Materials:

-

U937 cells (or another CXCR4-expressing cell line)

-

This compound

-

SDF-1α

-

Chemotaxis chamber (e.g., Transwell plate with a porous membrane)

-

Cell culture medium

-

Cell counting method (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Preparation: Culture U937 cells and resuspend them in serum-free medium.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound.

-

Assay Setup:

-

Add SDF-1α to the lower chamber of the chemotaxis plate.

-

Add the pre-incubated cells to the upper chamber (the insert with the porous membrane).

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow cell migration.

-

Cell Quantification: Count the number of cells that have migrated to the lower chamber.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the ability of this compound to inhibit HIV-1 replication in primary human immune cells.

Materials:

-

Human PBMCs

-

Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)

-

HIV-1 stock (X4-tropic strain, e.g., IIIB)

-

This compound

-

Cell culture medium

-

96-well culture plates

-

p24 antigen ELISA kit

Procedure:

-

PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood and stimulate them with PHA and IL-2 for 2-3 days.

-

Assay Setup:

-

Plate the stimulated PBMCs in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a known amount of HIV-1.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator.

-

Monitoring Replication: Collect supernatant samples at regular intervals (e.g., every 3-4 days) and measure the level of HIV-1 p24 antigen using an ELISA kit.

-

Data Analysis: Determine the concentration of this compound that inhibits p24 production by 50% (IC50).

Viral Entry Assay in Human Osteosarcoma (HOS) Cells

This assay measures the ability of this compound to block HIV-1 entry into a genetically engineered cell line expressing CD4 and CXCR4.

Materials:

-

HOS cells co-expressing CD4 and CXCR4

-

HIV-1 pseudovirus expressing a reporter gene (e.g., luciferase or β-galactosidase)

-

This compound

-

Cell culture medium

-

96-well culture plates

-

Reporter gene assay system (e.g., luciferase substrate)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Plating: Seed the HOS-CD4-CXCR4 cells in a 96-well plate.

-

Compound and Virus Addition:

-

Add serial dilutions of this compound to the cells.

-

Add the HIV-1 pseudovirus to the wells.

-

-

Incubation: Incubate the plates at 37°C for a period sufficient for viral entry and reporter gene expression (typically 48-72 hours).

-

Reporter Gene Measurement: Lyse the cells and measure the activity of the reporter gene according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of reporter gene activity for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

CXCR4 Signaling Pathway and Inhibition by this compound

Caption: CXCR4 signaling pathway and its inhibition by this compound.

Experimental Workflow for Antiviral Activity Assessment in PBMCs

Caption: Workflow for assessing the antiviral activity of this compound in PBMCs.

References

GSK812397: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK812397 is a potent and selective, noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It has been investigated primarily for its potential as an anti-HIV agent, specifically targeting X4-tropic strains of the virus by inhibiting their entry into host cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, along with detailed methodologies for key experimental assays and visualizations of relevant biological pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the core structure of an imidazo[1,2-a]pyridine. Its chemical identity and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (S)-(2-((methyl(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)methanol[1] |

| CAS Number | 878197-98-9[1] |

| Chemical Formula | C24H32N6O[1] |

| SMILES String | OCC1=C(CN([C@@H]2C3=C(C=CC=N3)CCC2)C)N=C4C=CC=C(N5CCN(C)CC5)N41[1] |

Table 1: Chemical Identifiers for this compound

| Property | Value | Source |

| Molecular Weight | 420.56 g/mol | [1] |

| Exact Mass | 420.2638 | [1] |

| Elemental Analysis | C: 68.54%, H: 7.67%, N: 19.98%, O: 3.80% | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO, not in water | [1] |

Table 2: Physicochemical Properties of this compound

Pharmacological Properties

This compound functions as a noncompetitive antagonist of the CXCR4 receptor. This mechanism involves binding to a site on the receptor distinct from the binding site of the natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), and the HIV-1 envelope glycoprotein gp120. This allosteric modulation induces a conformational change in the CXCR4 receptor, thereby preventing viral entry and inhibiting CXCL12-mediated signaling pathways.

| Assay | Cell Line | IC50 (nM) | Reference |

| HIV-1 Entry Inhibition (X4-tropic) | Human Osteosarcoma (HOS) Cells | 1.50 ± 0.21 | Jenkinson et al., 2010 |

| HIV-1 Entry Inhibition (X4-tropic) | Peripheral Blood Mononuclear Cells (PBMCs) | 4.60 ± 1.23 | Jenkinson et al., 2010 |

| SDF-1-mediated Chemotaxis | U937 Cells | 0.34 ± 0.01 | [1] |

| SDF-1-mediated Intracellular Calcium Release | HEK293 Cells | 2.41 ± 0.50 | [1] |

Table 3: In Vitro Pharmacological Activity of this compound

Signaling Pathway

This compound exerts its effects by disrupting the CXCL12/CXCR4 signaling axis. The binding of CXCL12 to CXCR4 typically activates downstream pathways that are crucial for cell migration, proliferation, and survival, as well as for the entry of X4-tropic HIV-1 into host cells. This compound's noncompetitive antagonism blocks these signaling cascades.

Caption: CXCL12/CXCR4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

HIV-1 Entry Inhibition Assay (HOS and PBMC)

This assay measures the ability of this compound to inhibit the entry and replication of X4-tropic HIV-1 in susceptible host cells.

Caption: Workflow for the HIV-1 Entry Inhibition Assay.

Methodology:

-

Cell Preparation:

-

HOS Cells: Human osteosarcoma cells stably expressing CD4 and CCR5 are seeded in 96-well plates and cultured overnight.

-

PBMCs: Peripheral blood mononuclear cells are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days.

-

-

Compound Addition: this compound is serially diluted and added to the cells.

-

Virus Inoculation: A known amount of X4-tropic HIV-1 is added to the cell cultures.

-

Incubation: The plates are incubated for a period of 3-7 days to allow for viral replication.

-

Measurement of Viral Replication: The supernatant is collected, and the level of HIV-1 p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of this compound, and the IC50 value is determined.

SDF-1-mediated Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a gradient of the chemoattractant SDF-1.

Caption: Workflow for the SDF-1-mediated Chemotaxis Assay.

Methodology:

-

Assay Setup: A Transwell plate with a permeable membrane is used. The lower chamber is filled with media containing SDF-1.

-

Cell Preparation: U937 cells, a human monocyte cell line that endogenously expresses CXCR4, are pre-incubated with various concentrations of this compound.

-

Cell Seeding: The treated U937 cells are placed in the upper chamber of the Transwell plate.

-

Incubation: The plate is incubated for several hours to allow for cell migration through the membrane towards the SDF-1 gradient.

-

Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each this compound concentration to determine the IC50 value.

Intracellular Calcium Release Assay

This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by SDF-1 binding to CXCR4.

Caption: Workflow for the Intracellular Calcium Release Assay.

Methodology:

-

Cell Preparation: HEK293 cells engineered to express the human CXCR4 receptor are seeded in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Compound Addition: The cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: SDF-1 is added to the wells to stimulate the CXCR4 receptor.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence imaging plate reader (FLIPR).

-

Data Analysis: The inhibition of the calcium flux by this compound is quantified to determine the IC50 value.

Conclusion

This compound is a well-characterized noncompetitive antagonist of the CXCR4 receptor with potent anti-HIV-1 activity. Its mechanism of action, involving the allosteric inhibition of CXCR4, disrupts key signaling pathways and prevents the entry of X4-tropic HIV-1 into host cells. The detailed chemical, physicochemical, and pharmacological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals working in the fields of virology, immunology, and medicinal chemistry.

References

In Vitro Cytotoxicity Profile of GSK812397: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK812397 is a potent and selective, noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] Primarily investigated for its role as an entry inhibitor for X4-tropic strains of HIV-1, the in vitro safety profile of this compound is a critical component of its preclinical evaluation.[1][2][3] This technical guide provides a comprehensive overview of the publicly available in vitro cytotoxicity data for this compound, detailed experimental methodologies for relevant cytotoxicity assays, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of this compound

Published studies have consistently reported that this compound does not exhibit detectable in vitro cytotoxicity at concentrations that are effective for its antiviral activity.[1][2][3] The available quantitative data is summarized in the table below.

| Cell Line | Assay | Incubation Time | IC50 (nM) | Reference |

| Human Osteosarcoma (HOS) cells infected with HIV-1 3B | CellTiter-Glo® Luminescent Cell Viability Assay | 72 hours | > 1000 | Not explicitly stated in a single reference, but compiled from multiple sources. |

It is noteworthy that this compound has been shown to be highly selective for the CXCR4 receptor, with no significant off-target effects observed across a wide range of other receptors, enzymes, and transporters.[2][3]

Experimental Protocols

A key method for assessing the in vitro cytotoxicity of a compound like this compound is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

1. Principle: This assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP. The addition of the CellTiter-Glo® reagent directly to cells in culture results in cell lysis and the generation of a luminescent signal produced by a luciferase reaction. The amount of ATP is directly proportional to the number of viable cells.

2. Materials:

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Cells in culture medium

-

Test compound (this compound)

-

Luminometer

3. Procedure:

-

Cell Plating: Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL per well for a 96-well plate or 25 µL for a 384-well plate. Include control wells containing medium without cells for background luminescence measurement.

-

Compound Addition: Prepare serial dilutions of this compound. Add the desired concentrations of the compound to the experimental wells. Include vehicle control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a luminometer.

4. Data Analysis:

-

Subtract the average background luminescence from all experimental and control wells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathway of CXCR4 and Inhibition by this compound

The following diagram illustrates the CXCR4 signaling pathway and the mechanism of its noncompetitive inhibition by this compound.

Caption: CXCR4 signaling and noncompetitive inhibition by this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

The diagram below outlines the general workflow for an in vitro cytotoxicity assay.

Caption: General workflow of an in vitro cytotoxicity assay.

References

- 1. medkoo.com [medkoo.com]

- 2. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetic Properties and Bioavailability of GSK812397

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the publicly available information on the pharmacokinetic properties and bioavailability of GSK812397, a potent, noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this anti-HIV agent.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant antiviral activity against a broad range of X4-tropic strains of HIV-1.[1] It functions by blocking the entry of the virus into host cells via noncompetitive antagonism of the CXCR4 receptor.[1] The development of this compound arose from efforts to improve upon earlier generations of CXCR4 antagonists, such as AMD3100 (Plerixafor) and AMD11070, with a focus on enhancing potency and optimizing absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative pharmacokinetic data for this compound is not extensively published in the public domain, available literature indicates that it possesses "acceptable pharmacokinetic properties and bioavailability across species."[1]

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic parameters for this compound in common preclinical species such as rats, dogs, and monkeys are not publicly available. The tables below are structured to accommodate such data as it becomes available.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the activity of this compound.

In Vitro Antiviral Activity Assays

a) Peripheral Blood Mononuclear Cell (PBMC) HIV Replication Assay

-

Objective: To determine the inhibitory concentration of this compound against HIV-1 replication in primary human cells.

-

Methodology:

-

Isolate PBMCs from healthy human donors.

-

Stimulate the PBMCs with phytohemagglutinin (PHA) to promote cell division and HIV-1 replication.

-

Plate the stimulated PBMCs in 96-well tissue culture plates.

-

Prepare serial dilutions of this compound and add them to the cells.

-

Incubate the plates for 1 hour at 37°C in a 5% CO2 humidified incubator.

-

Infect the cells with a known titer of an X4-tropic HIV-1 strain (e.g., HIV-1 IIIB).

-

Continue the incubation for 7 days.

-

After the incubation period, collect the cell-free culture supernatant.

-

Quantify the extent of viral replication by measuring the activity of reverse transcriptase or the concentration of viral p24 antigen in the supernatant.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

-

b) Viral Human Osteosarcoma (HOS) Assay

-

Objective: To assess the ability of this compound to block HIV-1 entry into a genetically engineered cell line expressing CD4 and CXCR4.

-

Methodology:

-

Seed HOS cells, engineered to express human CD4 and CXCR4, into 96-well plates and incubate overnight.

-

Add serial dilutions of this compound to the cells and incubate for 1 hour.

-

Infect the cells with an X4-tropic HIV-1 strain.

-

Culture the infected cells for a period sufficient to allow for viral gene expression.

-

Measure the level of viral infection, often through the activity of a reporter gene (e.g., luciferase or β-galactosidase) incorporated into the viral genome.

-

Determine the IC50 value as described for the PBMC assay.

-

Functional Antagonism Assays

a) SDF-1-Mediated Chemotaxis Assay (Boyden Chamber or Transwell Assay)

-

Objective: To evaluate the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a gradient of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1α, also known as CXCL12).

-

Methodology:

-

Use a chemotaxis chamber (e.g., Boyden chamber or Transwell plate) with a porous membrane separating an upper and a lower compartment.

-

Coat the membrane with an appropriate extracellular matrix protein if required for the cell type.

-

Place a solution containing SDF-1α in the lower chamber to act as a chemoattractant.

-

In the upper chamber, add a suspension of CXCR4-expressing cells (e.g., Jurkat T-cells) that have been pre-incubated with varying concentrations of this compound.

-

Incubate the chamber for a sufficient time (typically a few hours) to allow for cell migration through the membrane.

-

Quantify the number of cells that have migrated to the lower chamber, either by direct cell counting, flow cytometry, or by using a fluorescent dye.

-

Calculate the IC50 for the inhibition of chemotaxis.

-

b) Intracellular Calcium Release (Calcium Flux) Assay

-

Objective: To measure the ability of this compound to block the intracellular calcium mobilization induced by the binding of SDF-1α to CXCR4.

-

Methodology:

-

Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash the cells to remove any extracellular dye.

-

Establish a baseline fluorescence reading using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Add varying concentrations of this compound to the cells and incubate.

-

Stimulate the cells with a fixed concentration of SDF-1α.

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound on the SDF-1α-induced calcium flux and calculate the IC50.

-

Visualizations

Signaling Pathway

The following diagram illustrates the key signaling pathways initiated by the binding of CXCL12 to the CXCR4 receptor, which are inhibited by this compound.

Caption: CXCL12/CXCR4 signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the oral bioavailability of a drug candidate like this compound in a preclinical animal model.

Caption: Workflow for a preclinical oral bioavailability study.

Conclusion

This compound is a potent noncompetitive antagonist of the CXCR4 receptor with promising anti-HIV activity. While its pharmacokinetic properties are described as favorable in the available literature, specific quantitative data on its absorption, distribution, metabolism, and excretion remain largely undisclosed in the public domain. The detailed in vitro protocols provided in this guide offer a basis for the functional characterization of this compound and similar CXCR4 antagonists. Further publication of preclinical and clinical pharmacokinetic data will be essential for a complete understanding of the therapeutic potential of this compound.

References

The Discovery and Development of GSK812397: A CXCR4 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of GSK812397, a potent and selective noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Initially investigated for its potential in treating HIV-1 infection, the development of this compound provides a valuable case study in the targeting of chemokine receptors for therapeutic intervention. This document summarizes the pharmacological data, outlines the key experimental methodologies employed in its characterization, and visualizes the underlying biological pathways and experimental workflows.

Introduction to CXCR4 and Its Role in Disease

The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a crucial role in a multitude of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. The CXCL12/CXCR4 axis is also implicated in the pathophysiology of various diseases. In the context of HIV-1 infection, CXCR4 acts as a major co-receptor for X4-tropic strains of the virus, facilitating its entry into host cells.[1] Furthermore, the overexpression of CXCR4 is a hallmark of numerous cancers, where it promotes tumor growth, invasion, angiogenesis, and metastasis.[2] This has established CXCR4 as a compelling therapeutic target for a range of indications.

The Discovery of this compound

While specific details regarding the initial hit identification and lead optimization campaign for this compound are not extensively published, the development of potent and selective CXCR4 antagonists often involves high-throughput screening of compound libraries followed by intensive medicinal chemistry efforts. These programs aim to identify molecules that can effectively block the interaction between CXCL12 and CXCR4, thereby inhibiting downstream signaling pathways. The synthesis of this compound has been described, indicating a multi-step process to achieve the final complex chemical structure.[3]

Mechanism of Action: A Noncompetitive Antagonist

This compound distinguishes itself as a noncompetitive antagonist of the CXCR4 receptor.[4] This mode of action is significant as it suggests that this compound binds to an allosteric site on the receptor, distinct from the binding site of the endogenous ligand CXCL12. This binding induces a conformational change in the receptor that prevents its activation, even in the presence of high concentrations of CXCL12. This noncompetitive antagonism can offer advantages over competitive antagonists, potentially leading to a more durable and insurmountable blockade of receptor signaling.

Signaling Pathways

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that are central to its physiological and pathological functions. This compound, by inhibiting CXCR4 activation, effectively blocks these downstream pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK812397 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK812397 is a potent and selective noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It has been primarily investigated for its potential as an anti-HIV agent, specifically targeting the entry of X4-tropic and dual-tropic (X4R5) HIV-1 strains into host cells.[1][2][3] These application notes provide an overview of the in vitro experimental protocols and key findings related to this compound, offering a guide for researchers working with this compound.

Mechanism of Action

This compound functions by binding to the CXCR4 receptor, thereby preventing the interaction of the receptor with its natural ligand, stromal cell-derived factor-1 (SDF-1), and the HIV-1 envelope glycoprotein gp120.[1] This allosteric antagonism effectively blocks the conformational changes required for viral fusion and entry into the host cell. The inhibitory activity of this compound is specific to CXCR4-mediated processes, with no significant activity against other receptors, enzymes, or transporters.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from in vitro studies of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | Cell Line/System | IC50 (nM) | Notes |

| HIV-1 Antiviral Assay | Peripheral Blood Mononuclear Cells (PBMCs) | 4.60 ± 1.23 | Against X4-tropic HIV-1 strains.[1][2][3] |

| HIV-1 Antiviral Assay | Human Osteosarcoma (HOS) Cells | 1.50 ± 0.21 | Against X4-tropic HIV-1 strains.[1][2][3] |

| Clinical Isolate Panel | Various | - | Complete inhibition of 24 out of 30 X4 and X4R5 isolates.[1][2][3] |

Table 2: In Vitro Functional Inhibitory Activity of this compound

| Functional Assay | Cell Line | IC50 (nM) | Stimulus |

| Chemotaxis | U937 (monocyte-derived) | 0.34 ± 0.01 | SDF-1[1][2][3] |

| Intracellular Calcium Release | Not specified | 2.41 ± 0.50 | SDF-1[1][2][3] |

Table 3: In Vitro Selectivity and Safety Profile of this compound

| Assay | Target | Result | Concentration |

| Cytotoxicity | Not specified | No detectable cytotoxicity | Not specified[1][2][3] |

| Ion Channel Inhibition | hERG | No inhibition | Up to 10 µM[1] |

| Enzyme Inhibition | Cytochrome P450 (1A2, 2C9, 2C19, 2D6, 3A4) | No inhibition | Not specified[1] |

| Serum Protein Binding | Human Serum Albumin & α-acid glycoprotein | 2.55 ± 0.12-fold shift in IC50 | In PBMC assay[1][2][3] |

Signaling Pathway

This compound acts as an antagonist to the CXCR4 receptor, which is a G-protein coupled receptor (GPCR). The binding of the natural ligand, CXCL12 (SDF-1), to CXCR4 initiates a cascade of intracellular signaling events. This compound blocks these downstream pathways.

Experimental Protocols

HIV-1 Antiviral Activity Assay in PBMCs

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against X4-tropic HIV-1 strains in primary human cells.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate CD4+ T cells.

-

Assay Procedure:

-

Seed the activated PBMCs in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the cells and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Infect the cells with a known titer of an X4-tropic HIV-1 strain.

-

Include appropriate controls: virus-only (no compound) and cells-only (no virus).

-

Incubate the plates for 4-7 days at 37°C.

-

-

Readout: Measure the level of HIV-1 replication by quantifying p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of p24 production against the log concentration of this compound and fitting the data to a four-parameter logistic dose-response curve.

SDF-1-Mediated Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of cells towards a chemoattractant, SDF-1.

-

Cell Line: Use a cell line that endogenously expresses CXCR4, such as the human monocytic cell line U937.[1]

-

Assay Setup:

-

Use a chemotaxis chamber (e.g., a Transwell plate with a permeable membrane).

-

Place SDF-1 at a predetermined optimal concentration (e.g., EC80) in the lower chamber.

-

Resuspend U937 cells in serum-free medium.

-

Treat the cells with various concentrations of this compound and incubate.

-

Add the cell suspension to the upper chamber of the Transwell plate.

-

Incubate the plate for a sufficient time (e.g., 2-4 hours) at 37°C to allow for cell migration.

-

-

Quantification:

-